molecular formula C27H21ClN4O4S B2615048 N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 959502-42-2

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

Cat. No. B2615048
CAS RN: 959502-42-2
M. Wt: 533
InChI Key: WMMDACFHQLROGF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C27H21ClN4O4S and its molecular weight is 533. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Research has led to the synthesis of novel 3-benzyl-substituted-4(3H)-quinazolinones, exhibiting broad-spectrum antitumor activity. These compounds, including variations with specific substituents, have shown significant potency against various cancer cell lines, often outperforming the control 5-FU. Molecular docking studies have revealed their potential mechanisms of action, such as inhibition of key kinases involved in cancer cell proliferation (Ibrahim A. Al-Suwaidan et al., 2016).

Anticonvulsant Activity Evaluation

Investigations into N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives have explored their affinity to GABAergic biotargets, aiming to evaluate anticonvulsant activity. While these substances did not demonstrate significant anticonvulsant effects in models of pentylenetetrazole-induced seizures, their synthesis and the insights into the pharmacophore's role in activity present valuable contributions to the field (Wassim El Kayal et al., 2022).

Antimicrobial and Quantum Calculations

The reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives has been studied, resulting in compounds with notable antimicrobial activity. Computational calculations have corroborated these findings, providing a deeper understanding of the molecular basis behind the observed biological activities (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Green Synthesis and Anticancer Effects

The green synthesis of certain derivatives has been shown to be feasible, resulting in compounds with potential anticancer effects. Molecular docking studies have supported these findings, suggesting that such compounds could be developed further as chemotherapeutic agents (E. Laxminarayana et al., 2021).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O4S/c28-18-5-3-4-17(10-18)14-37-27-31-20-7-2-1-6-19(20)25-30-21(26(34)32(25)27)12-24(33)29-13-16-8-9-22-23(11-16)36-15-35-22/h1-11,21H,12-15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMDACFHQLROGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.